molecular formula C8H9N3S B15278337 4-Methyl-3-(thiophen-3-YL)-1H-pyrazol-5-amine

4-Methyl-3-(thiophen-3-YL)-1H-pyrazol-5-amine

Cat. No.: B15278337
M. Wt: 179.24 g/mol
InChI Key: ONZPNVLGDKPVKR-UHFFFAOYSA-N
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Description

4-Methyl-3-(thiophen-3-YL)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a thiophene ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(thiophen-3-YL)-1H-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the thiophene and methyl substituents. One common method is the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters under acidic or basic conditions. The thiophene ring can be introduced via Suzuki-Miyaura coupling reactions, which involve the use of boronic acids or esters and palladium catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale reactions. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(thiophen-3-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

4-Methyl-3-(thiophen-3-YL)-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3-(thiophen-3-YL)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiophene and pyrazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(Thiophen-3-YL)-1H-pyrazol-5-amine: Lacks the methyl group, which may affect its reactivity and biological activity.

    4-Methyl-1H-pyrazol-5-amine:

    Thiophene-3-carboxylic acid: Contains a thiophene ring but lacks the pyrazole moiety, limiting its use in certain synthetic applications.

Uniqueness

4-Methyl-3-(thiophen-3-YL)-1H-pyrazol-5-amine is unique due to the presence of both the thiophene and pyrazole rings, which confer distinct electronic and steric properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

4-methyl-5-thiophen-3-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C8H9N3S/c1-5-7(10-11-8(5)9)6-2-3-12-4-6/h2-4H,1H3,(H3,9,10,11)

InChI Key

ONZPNVLGDKPVKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)C2=CSC=C2

Origin of Product

United States

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